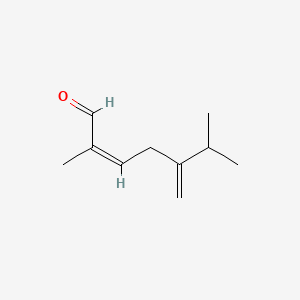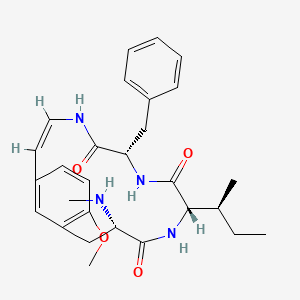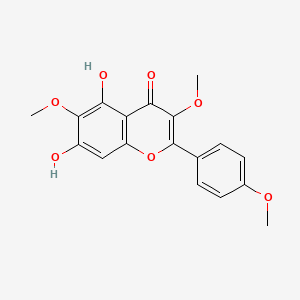
6-phospho-2-dehydro-3-deoxy-D-galactonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-phospho-2-dehydro-3-deoxy-D-galactonic acid is a ketoaldonic acid phosphate. It has a role as an Escherichia coli metabolite. It derives from a D-galactonic acid. It is a conjugate acid of a 6-phosphonato-2-dehydro-3-deoxy-D-galactate(3-).
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways in Microorganisms
6-Phospho-2-dehydro-3-deoxy-D-galactonic acid plays a role in the catabolism of D-galactonate in various microorganisms. For instance, in nonpathogenic mycobacteria, D-galactonate is catabolized to pyruvate and glyceraldehyde-3-phosphate via a pathway involving galactonate dehydratase, 2-keto-3-deoxy-galactonate kinase, and 6-phospho-2-keto-3-deoxy-galactonate aldolase (Szumiło, 1981). Similar metabolic pathways are also found in other bacteria like Pseudomonas saccharophila, where various sugars are oxidized through pathways involving phosphorylated or nonphosphorylated aldonic acids (Palleroni & Doudoroff, 1957).
Enzymatic Functions
Research has focused on enzymes like galactonate dehydratase and 2-keto-3-deoxy-galactonate aldolase, which are part of metabolic pathways involving 6-phospho-2-dehydro-3-deoxy-D-galactonic acid. These enzymes are crucial in the metabolism of D-galactose and D-galactonic acid in various microorganisms, including pseudomonads (Dahms et al., 1982).
Application in Biotechnology
In biotechnological contexts, the metabolic pathways involving 6-phospho-2-dehydro-3-deoxy-D-galactonic acid have been explored for the bioconversion of D-galacturonic acid into valuable chemicals. For instance, fungi like Aspergillus niger can convert D-galacturonic acid into keto-deoxy-L-galactonate, a potential precursor for various derivatives (Wiebe et al., 2010). This conversion is part of a larger interest in utilizing biomass-derived components for the production of high-value chemicals.
Research in Polymer Chemistry
6-Phospho-2-dehydro-3-deoxy-D-galactonic acid derivatives have been synthesized and studied for their potential applications in polymer chemistry. Studies have focused on synthesizing stereoregular poly-O-methyl-D- and L-polygalactonamides, which are analogues of nylon 6 and have potential applications in various industries (Zaliz & Varela, 2005).
Eigenschaften
Produktname |
6-phospho-2-dehydro-3-deoxy-D-galactonic acid |
|---|---|
Molekularformel |
C6H11O9P |
Molekulargewicht |
258.12 g/mol |
IUPAC-Name |
(4R,5R)-4,5-dihydroxy-2-oxo-6-phosphonooxyhexanoic acid |
InChI |
InChI=1S/C6H11O9P/c7-3(1-4(8)6(10)11)5(9)2-15-16(12,13)14/h3,5,7,9H,1-2H2,(H,10,11)(H2,12,13,14)/t3-,5-/m1/s1 |
InChI-Schlüssel |
OVPRPPOVAXRCED-NQXXGFSBSA-N |
Isomerische SMILES |
C([C@H]([C@@H](COP(=O)(O)O)O)O)C(=O)C(=O)O |
SMILES |
C(C(C(COP(=O)(O)O)O)O)C(=O)C(=O)O |
Kanonische SMILES |
C(C(C(COP(=O)(O)O)O)O)C(=O)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



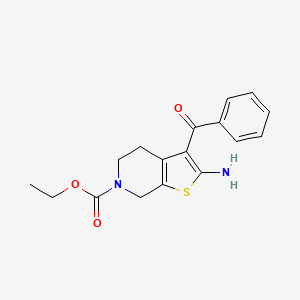
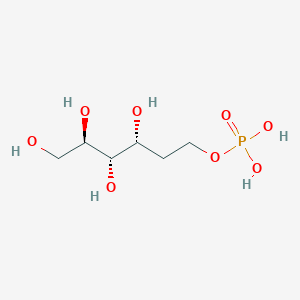
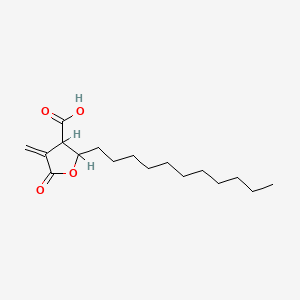
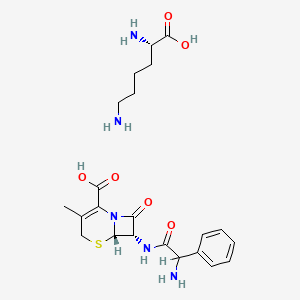
![N,2-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furancarboxamide](/img/structure/B1237335.png)
![(7R)-4-carbamoyl-6-hydroxy-2-methyl-7-[(2-sulfamoylacetyl)amino]-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyridine-7-carboxylic acid](/img/structure/B1237337.png)
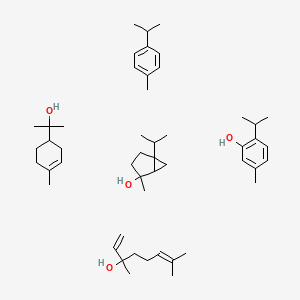
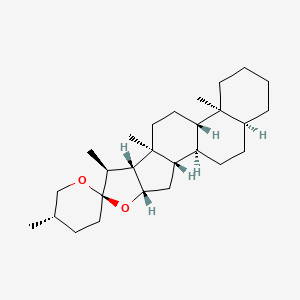
![2-{1-[1-Carboxy-2-(4-hydroxy-phenyl)-ethylcarbamoyl]-10-oxo-heptadec-2-enyl}-2-hydroxy-succinic acid](/img/structure/B1237344.png)
